

# Commercial Availability and Technical Guide for 4-Hydroxymethyl-7-azaindole

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## Compound of Interest

Compound Name: 4-Hydroxymethyl-7-azaindole

Cat. No.: B1289856

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## Introduction

**4-Hydroxymethyl-7-azaindole**, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its 7-azaindole core is a recognized pharmacophore, serving as a bioisostere of indole and purine. This structural feature allows it to act as a hinge-binding motif for various protein kinases, making it a compound of significant interest for the development of novel therapeutics, particularly in oncology.<sup>[1]</sup> This technical guide provides a comprehensive overview of the commercial availability, key technical data, synthetic protocols, and biological context of **4-Hydroxymethyl-7-azaindole**.

## Commercial Availability and Suppliers

**4-Hydroxymethyl-7-azaindole** (CAS No. 936549-95-0) is available from a range of chemical suppliers specializing in research and development compounds. The purity and formulation can vary between suppliers, and it is recommended to request lot-specific certificates of analysis for critical applications.

Table 1: Commercial Suppliers of **4-Hydroxymethyl-7-azaindole**

Supplier	Location	Purity	Notes
NINGBO INNO PHARMCHEM CO.,LTD.	China	High Purity	Manufacturer and supplier.[2]
Wuhan ariel chemical Co., LTD.	China	95-99%	-
Shanghai T&W Pharmaceutical Co., Ltd.	China	-	-
Zhengzhou Alfachem Co., Ltd.	China	-	-
Synthonix Corporation (via Sigma-Aldrich)	USA	-	Available through major distributors.

## Physicochemical and Technical Data

The following table summarizes the key physicochemical properties of **4-Hydroxymethyl-7-azaindole**. This data is essential for its handling, formulation, and use in experimental settings.

Table 2: Physicochemical Properties of **4-Hydroxymethyl-7-azaindole**

Property	Value	Reference
CAS Number	936549-95-0	[2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	[2]
Molecular Weight	148.16 g/mol	[2]
Appearance	Off-white to light yellow solid	-
Purity (typical)	≥97% (by HPLC or NMR)	-

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **4-Hydroxymethyl-7-azaindole**, as well as a general protocol for assessing its biological activity in a kinase inhibition assay. These protocols are derived from established methods for the synthesis and evaluation of 7-azaindole derivatives.<sup>[3][4][5]</sup>

## Synthesis of 4-Hydroxymethyl-7-azaindole

A plausible synthetic route to **4-Hydroxymethyl-7-azaindole** involves a multi-step process starting from 7-azaindole, as suggested by patent literature for related 4-substituted derivatives.<sup>[6]</sup> The key steps involve N-oxidation, followed by functionalization at the 4-position and subsequent reduction.

### Step 1: N-Oxidation of 7-Azaindole

- Dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF).
- Cool the solution to 5-10 °C in an ice bath.
- Slowly add hydrogen peroxide (30-50% aqueous solution) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-5 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, reduce the solvent volume under vacuum and add a non-polar solvent like n-hexane to precipitate the N-oxide product.
- Filter the solid, wash with n-hexane, and dry to obtain 7-azaindole-N-oxide.

### Step 2: Introduction of a Formyl Group at the 4-Position

- Suspend 7-azaindole-N-oxide in acetonitrile.
- Add phosphorus oxychloride (POCl<sub>3</sub>) and heat the mixture to 80-100 °C.
- After 30-60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA).

- Continue heating for 2-8 hours until the reaction is complete (monitored by TLC). This step is expected to yield 4-chloro-7-azaindole.
- A subsequent reaction, for example, a palladium-catalyzed formylation or a Vilsmeier-Haack reaction on a protected 7-azaindole, could introduce the aldehyde functionality. A more direct approach from the N-oxide may also be possible with specific reagents. For the purpose of this guide, we will assume the successful synthesis of 7-azaindole-4-carboxaldehyde.

#### Step 3: Reduction of 7-Azaindole-4-carboxaldehyde

- Dissolve 7-azaindole-4-carboxaldehyde in a suitable solvent like methanol or ethanol.
- Cool the solution to 0 °C.
- Add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ), portion-wise.
- Stir the reaction at room temperature for 1-3 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **4-Hydroxymethyl-7-azaindole**.

## Purification Protocol

- The crude **4-Hydroxymethyl-7-azaindole** can be purified by silica gel column chromatography.
- A solvent system of dichloromethane (DCM) and methanol (e.g., a gradient of 0-10% methanol in DCM) is typically effective.
- Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to obtain the purified compound.
- Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

## Analytical Characterization

The structure and purity of the synthesized **4-Hydroxymethyl-7-azaindole** should be confirmed by standard analytical techniques:

- $^1\text{H}$  NMR Spectroscopy: To confirm the proton environment of the molecule.
- $^{13}\text{C}$  NMR Spectroscopy: To confirm the carbon framework.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

## In Vitro Kinase Inhibition Assay (General Protocol)

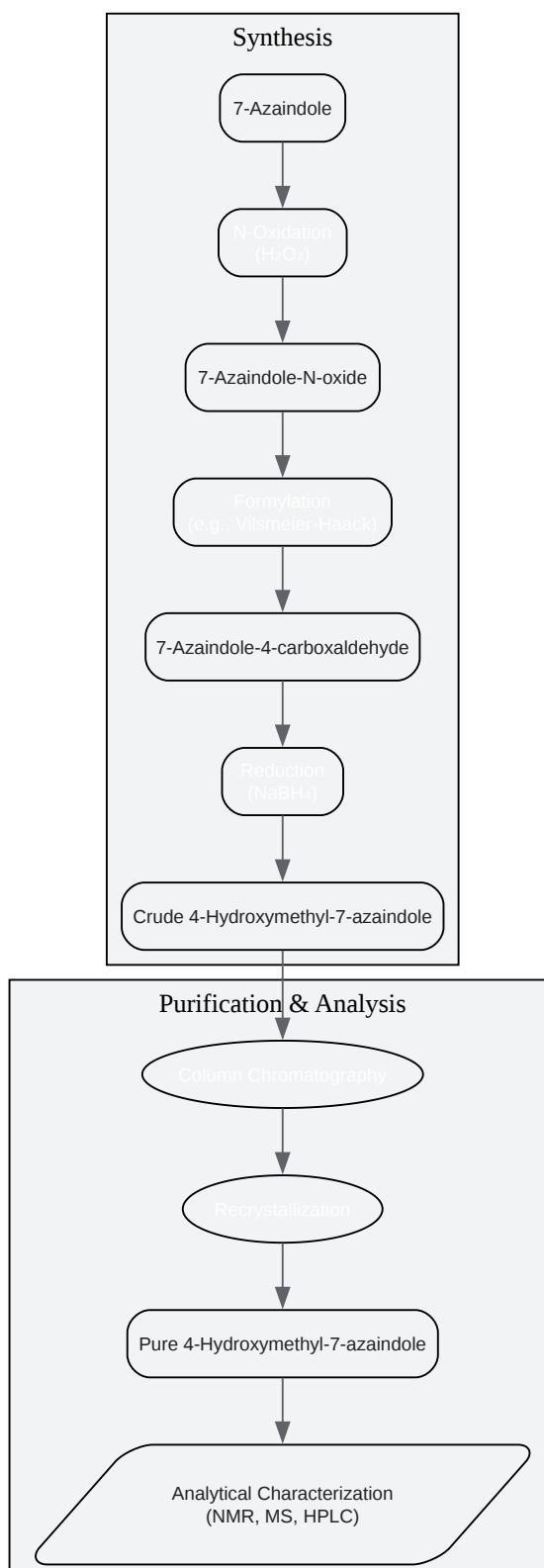
This protocol describes a general method to evaluate the inhibitory activity of **4-Hydroxymethyl-7-azaindole** against a target protein kinase.[4][7]

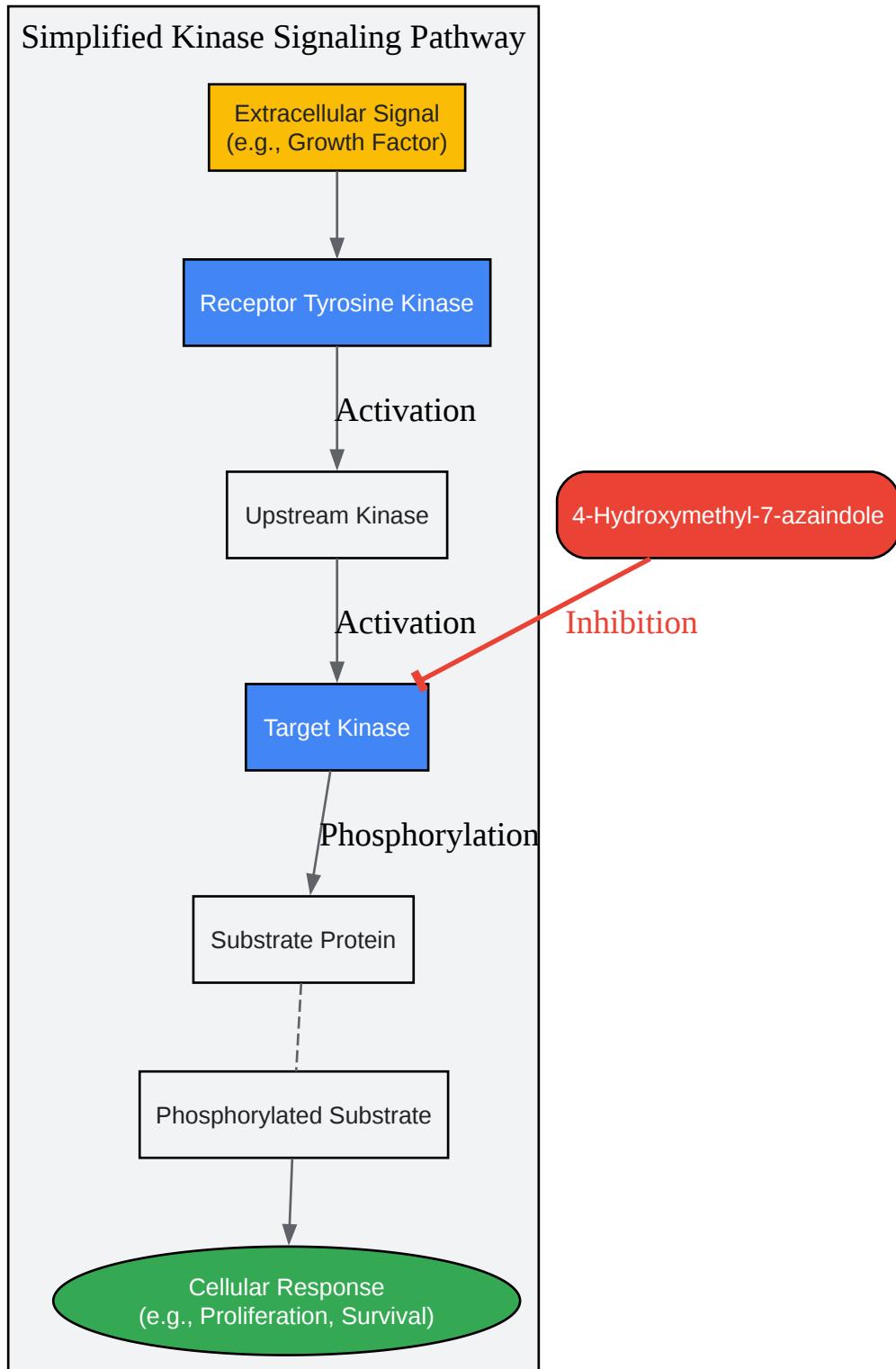
- Compound Preparation: Prepare a stock solution of **4-Hydroxymethyl-7-azaindole** in dimethyl sulfoxide (DMSO). Create a series of dilutions to test a range of concentrations.
- Kinase Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and the kinase assay buffer.
- Inhibitor Addition: Add the diluted **4-Hydroxymethyl-7-azaindole** or DMSO (as a vehicle control) to the wells.
- Initiation of Reaction: Start the kinase reaction by adding adenosine triphosphate (ATP).
- Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 30-60 minutes).
- Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
  - Radiometric assays: Measuring the incorporation of  $^{32}\text{P}$  from  $[\gamma^{32}\text{P}]\text{ATP}$  into the substrate.

- Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.  
[7]
- Fluorescence-based assays (e.g., HTRF®): Using fluorescence resonance energy transfer (FRET) with a phospho-specific antibody.[7]
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the half-maximal inhibitory concentration ( $IC_{50}$ ) value by fitting the data to a dose-response curve.

## Mandatory Visualizations

### Experimental Workflow: Synthesis and Purification





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